molecular formula C13H10O3S B13883253 6-Hydroxy-2-thiophen-3-yl-2,3-dihydrochromen-4-one

6-Hydroxy-2-thiophen-3-yl-2,3-dihydrochromen-4-one

Cat. No.: B13883253
M. Wt: 246.28 g/mol
InChI Key: OPYGHYZFSWXTNK-UHFFFAOYSA-N
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Description

6-Hydroxy-2-thiophen-3-yl-2,3-dihydrochromen-4-one is a heterocyclic compound that combines a chromenone structure with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2-thiophen-3-yl-2,3-dihydrochromen-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with thiophene-3-carbaldehyde in the presence of a base, followed by cyclization to form the chromenone ring .

Industrial Production Methods: Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to achieve high yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-2-thiophen-3-yl-2,3-dihydrochromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Hydroxy-2-thiophen-3-yl-2,3-dihydrochromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-thiophen-3-yl-2,3-dihydrochromen-4-one involves its interaction with various molecular targets. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

  • 3-Hydroxy-2-thiophen-2-ylchromen-4-one
  • 2-Hydroxy-3-thiophen-2-ylchromen-4-one
  • 6-Hydroxy-2-thiophen-2-yl-2,3-dihydrochromen-4-one

Comparison: 6-Hydroxy-2-thiophen-3-yl-2,3-dihydrochromen-4-one is unique due to the specific position of the hydroxyl group and the thiophene ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C13H10O3S

Molecular Weight

246.28 g/mol

IUPAC Name

6-hydroxy-2-thiophen-3-yl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C13H10O3S/c14-9-1-2-12-10(5-9)11(15)6-13(16-12)8-3-4-17-7-8/h1-5,7,13-14H,6H2

InChI Key

OPYGHYZFSWXTNK-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(C1=O)C=C(C=C2)O)C3=CSC=C3

Origin of Product

United States

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